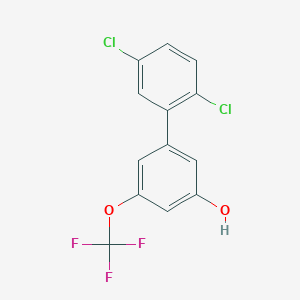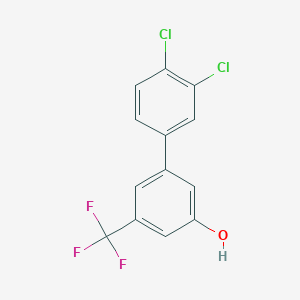
5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (abbreviated as 5-FMC) is a synthetic compound belonging to the class of organic compounds known as phenols. It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-FMC has a wide range of applications in the chemical industry, ranging from the synthesis of drugs and agrochemicals to the production of plastics and other materials. It is also used as a catalyst in many different reactions.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed to be involved in the formation of carbon-carbon and carbon-oxygen bonds, as well as in the formation of hydroxy and ether functional groups. It is also believed to be involved in the formation of hydrogen bonds, as well as in the formation of other functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% have not been fully studied. However, it is believed to have some effects on the nervous system, as well as on the cardiovascular system. It is believed to be involved in the formation of new cell membranes, as well as in the formation of new proteins and enzymes. It is also believed to be involved in the regulation of cell metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, its availability, and its ease of handling. It is also relatively safe to handle, and its reaction products are easily separated and purified. The main limitation of using 5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is that it is a relatively new compound, and its effects are not yet fully understood.
Future Directions
There are several potential future directions for the use of 5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in scientific research. These include the development of new catalysts for the synthesis of drugs and agrochemicals, the development of new materials for the production of plastics and other materials, and the development of new catalysts for the synthesis of new drugs and agrochemicals. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%, as well as to develop new methods for its synthesis and use.
Synthesis Methods
5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a strong base such as sodium hydroxide. The Grignard reaction involves the reaction of an alkyl halide and a metal halide in the presence of a strong base. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt in the presence of a strong base.
Scientific Research Applications
5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, the production of plastics and other materials, and the development of new catalysts. It has also been used in the synthesis of new drugs and agrochemicals, as well as in the production of plastics and other materials. It has been used in the synthesis of new catalysts, as well as in the development of new catalysts for the production of drugs and agrochemicals.
properties
IUPAC Name |
methyl 4-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-14(21)8-2-3-13(16)12(6-8)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXJYWKEFPXISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686714 |
Source


|
| Record name | Methyl 6-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261990-94-6 |
Source


|
| Record name | Methyl 6-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)



![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
